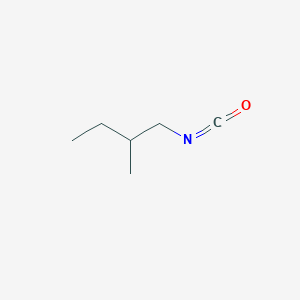

1-Isocyanato-2-methylbutane

Beschreibung

Significance of Isocyanate Functional Group in Organic Synthesis and Materials Science

The isocyanate functional group, with the formula R−N=C=O, is a cornerstone of modern organic synthesis and materials science. wikipedia.org Its high reactivity is primarily due to the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. youtube.comscispace.com This reactivity allows for the formation of stable covalent bonds under relatively mild conditions.

A pivotal reaction of isocyanates is their interaction with alcohols to form urethane (B1682113) linkages. wikipedia.orgwikidoc.org When a diisocyanate is reacted with a diol or polyol, long polymer chains known as polyurethanes are formed. wikipedia.orgwikidoc.orgnavy.mil Polyurethanes are a versatile class of polymers with wide-ranging applications, including foams, coatings, adhesives, and elastomers. youtube.comcrowdchem.net Similarly, the reaction of isocyanates with amines yields urea (B33335) linkages, leading to the production of polyureas, another important class of polymers. youtube.comwikidoc.org

The versatility of the isocyanate group also extends to its use in various chemical transformations. The Curtius rearrangement, for example, utilizes an acyl azide (B81097) to produce an isocyanate, which can then be converted into amines, urethanes, or ureas. nih.gov This reaction is a valuable tool in the synthesis of complex organic molecules, including natural products. nih.gov The production of isocyanates is typically achieved through the phosgenation of amines, a process that requires careful handling due to the hazardous nature of phosgene. wikipedia.orgwikipedia.org Alternative, safer laboratory methods, such as the use of triphosgene (B27547) or the Lossen and Curtius rearrangements, have also been developed. wikidoc.orgosti.gov

Overview of Branched Aliphatic Isocyanates in Contemporary Research

Isocyanates are broadly categorized into two main types: aromatic and aliphatic. navy.mil Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are highly reactive and are used to produce rigid polyurethanes. scispace.comaidic.it However, they are prone to degradation upon exposure to ultraviolet (UV) light. navy.milaidic.it In contrast, aliphatic isocyanates, like hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI), exhibit greater resistance to UV radiation and weathering, making them ideal for durable coatings and outdoor applications. navy.milosti.govaidic.it

Within the aliphatic category, branched isocyanates are a subject of contemporary research. The branching in the alkyl chain can significantly influence the physical and chemical properties of the resulting polymers. For instance, highly branched structures can lead to the formation of rigid polyurethanes with enhanced thermal and chemical resistance, while less branched polyols can produce more flexible materials. scispace.com

A significant trend in modern research is the development of bio-based isocyanates from renewable resources to reduce reliance on petrochemical feedstocks. osti.gov Researchers have developed methods to synthesize aliphatic diisocyanates from naturally occurring diacids using techniques like the Curtius rearrangement in flow chemistry, which offers a safer and scalable alternative to traditional phosgenation. osti.gov This approach allows for the creation of a diverse panel of bio-based linear aliphatic diisocyanates, which can be used to synthesize thermoplastic polyurethanes with high renewable content. osti.gov

Research Scope and Potential Applications of 1-Isocyanato-2-methylbutane

This compound is a branched aliphatic monoisocyanate. As a monofunctional isocyanate, its primary role in research is not as a cross-linker for polymer formation but rather as a specialized building block in organic synthesis or as a chain-terminating agent in polymerization reactions. Its branched structure can impart specific steric and electronic properties to a target molecule.

Detailed research findings specifically on this compound are limited in publicly available literature. However, its chemical properties can be compiled from various chemical data sources.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO uni.lu |

| Molecular Weight | 113.16 g/mol sigmaaldrich.com |

| InChI Key | BGOYJQWQKJLCFJ-UHFFFAOYSA-N uni.lu |

| SMILES | CCC(C)CN=C=O uni.lu |

| CAS Number | 184030-97-5 sigmaaldrich.com |

The research scope for this compound can be inferred from studies on similar branched aliphatic isocyanates. For example, related compounds are used in the synthesis of chemical intermediates and materials where the branched alkyl group can influence solubility, reactivity, and the physical properties of the final product. cymitquimica.com The isocyanate group's reactivity allows it to be a key component in creating complex molecules through urethane or urea bond formation. It can be used to introduce the 2-methylbutyl group into a larger structure, potentially influencing the biological activity or material properties of the final compound.

A comparison with its structural isomers highlights the subtle differences that can be exploited in chemical synthesis.

Comparison of Branched C5 and C6 Isocyanate Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|

| This compound | C6H11NO | 113.16 | Data not available |

| 1-Isocyanato-3-methylbutane | C6H11NO | 113.16 | 151.9 (estimate) chem960.com |

| 1-Isocyanato-2-methylpropane | C5H9NO | 99.13 | Data not available |

The potential applications of this compound in advanced chemical research lie in its utility as a synthetic building block. It could be employed in the development of new pharmaceuticals, agrochemicals, or specialized polymers where the specific branched alkyl group is a critical design element. Its monofunctional nature makes it suitable for controlling the architecture of polymers or for the synthesis of well-defined oligomers.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-isocyanato-2-methylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOYJQWQKJLCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Isocyanato 2 Methylbutane

Established Routes to Isocyanate Synthesis: Adaptations for Branched Aliphatic Systems

The synthesis of isocyanates, including branched aliphatic structures like 1-isocyanato-2-methylbutane, primarily involves a few well-established rearrangement and oxidation reactions. These methods are valued for their reliability and, in many cases, their ability to preserve the stereochemical integrity of the starting material.

Curtius Rearrangement: Mechanistic Considerations and Synthetic Utility

The Curtius rearrangement is a cornerstone reaction for the synthesis of isocyanates from carboxylic acids. nih.gov Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097) into an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgallen.inbyjus.com This method is broadly applicable to a wide range of carboxylic acids, including aliphatic and chiral variants, making it a suitable route for producing this compound from 3-methylpentanoic acid. nih.gov The isocyanate product can be isolated or directly reacted with nucleophiles like water, alcohols, or amines to form primary amines, carbamates, or ureas, respectively. wikipedia.orgallen.in

The general sequence begins with the conversion of a carboxylic acid to an acyl azide. This can be achieved through several methods, such as reacting an acid chloride with sodium azide or treating an acylhydrazine with nitrous acid. lscollege.ac.in A more direct, one-pot approach involves reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). lscollege.ac.in

The decomposition of the intermediate acyl azide can be initiated either thermally or photochemically, and the underlying mechanism differs significantly between the two pathways.

Thermal Decomposition: Recent research and thermodynamic calculations suggest that the thermal Curtius rearrangement is a concerted process. wikipedia.orglscollege.ac.in In this pathway, the migration of the alkyl group (the 2-methylbutyl group in this case) from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of nitrogen gas. This concerted mechanism bypasses the formation of a discrete, highly reactive acyl nitrene intermediate, which prevents unwanted side reactions such as nitrene insertion into C-H bonds. wikipedia.org This leads to a cleaner reaction and a high yield of the desired isocyanate. nih.gov

Photochemical Decomposition: In contrast, the photochemical decomposition of an acyl azide is not a concerted reaction. wikipedia.orglscollege.ac.in It proceeds through the formation of a short-lived, high-energy acyl nitrene intermediate after the loss of nitrogen gas. wikipedia.orgillinoisstate.edu This reactive nitrene can then undergo the desired rearrangement to the isocyanate, but it can also participate in various side reactions, such as insertion into solvent C-H bonds, leading to the formation of amide byproducts. wikipedia.org For instance, photolysis in a solvent like cyclohexane (B81311) could result in the formation of N-cyclohexyl amides. wikipedia.org

Table 1: Comparison of Decomposition Pathways for Acyl Azides in the Curtius Rearrangement

| Feature | Thermal Decomposition | Photochemical Decomposition |

|---|---|---|

| Mechanism | Concerted (simultaneous migration and N₂ loss) wikipedia.org | Stepwise, via an acyl nitrene intermediate wikipedia.orglscollege.ac.in |

| Intermediate | No discrete intermediate wikipedia.org | Acyl nitrene wikipedia.orgillinoisstate.edu |

| Selectivity | High, fewer byproducts wikipedia.org | Lower, potential for side reactions (e.g., C-H insertion) wikipedia.org |

| Typical Conditions | Heating in an inert solvent nih.gov | UV irradiation illinoisstate.edu |

A significant advantage of the Curtius rearrangement is that the migration of the alkyl group proceeds with complete retention of its stereochemical configuration. nih.govwikipedia.orgnih.gov This feature is of paramount importance for the synthesis of chiral molecules. When synthesizing a chiral isocyanate such as (S)-1-isocyanato-2-methylbutane, the reaction must start with the corresponding enantiomerically pure carboxylic acid, (S)-3-methylpentanoic acid. The Curtius rearrangement ensures that the chirality of the migrating group is faithfully transferred from the acyl azide precursor to the final isocyanate product. This stereochemical integrity has been widely exploited for generating chiral nitrogen-containing centers in the synthesis of complex molecules and pharmaceuticals. nih.gov

Alternative Methodologies for Isocyanate Formation

While the Curtius rearrangement is a powerful tool, other methods exist for the formation of isocyanates, offering alternative routes from different precursor molecules.

Isonitriles (also known as isocyanides) can be directly oxidized to form isocyanates. acs.org This provides a synthetic route starting from the corresponding isonitrile, in this case, 1-isocyano-2-methylbutane. A variety of oxidizing agents have been reported for this transformation, including mercuric oxide, lead tetraacetate, and ozone. acs.org

A particularly rapid and convenient modern method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by a small amount of trifluoroacetic anhydride (B1165640) (TFAA). acs.org This reaction proceeds quickly at low temperatures and produces dimethyl sulfide (B99878) as the only byproduct, which simplifies the purification of the resulting isocyanate. acs.org The proposed mechanism involves the activation of DMSO by TFAA, followed by oxygen transfer to the isonitrile carbon. acs.org

Table 2: Selected Reagents for the Oxidation of Isonitriles to Isocyanates

| Reagent(s) | Key Features |

|---|---|

| Dimethyl Sulfoxide (DMSO) / Trifluoroacetic Anhydride (TFAA) | Fast, efficient, occurs at low temperatures, clean byproduct profile. acs.org |

| Mercuric Oxide (HgO) | A classical method for isonitrile oxidation. acs.org |

| Lead Tetraacetate (Pb(OAc)₄) | Another classical oxidant used for this transformation. acs.org |

The thermal decomposition of carbamates (also known as urethanes) is a significant phosgene-free method for producing isocyanates, particularly on an industrial scale. acs.orgmdpi.com This process involves two main steps: first, the synthesis of a carbamate (B1207046) from an amine, and second, the thermal cleavage (thermolysis) of the carbamate to yield the isocyanate and an alcohol. mdpi.com

For the synthesis of this compound, the corresponding carbamate, such as ethyl (2-methylbutyl)carbamate, would be required. This precursor can be synthesized through various means, including the reaction of 2-methylbutylamine (B1361350) with organic carbonates like dimethyl carbonate. acs.orgresearchgate.net The subsequent thermolysis is typically carried out in the gas phase at high temperatures (around 400 °C) or in high-boiling inert solvents to break the carbamate bond, yielding this compound and ethanol. mdpi.com This route is considered a "green chemistry" approach as it avoids the use of highly toxic phosgene. mdpi.com

Reactions from Primary Amines

The conversion of primary amines or their derivatives into isocyanates is a fundamental transformation in organic chemistry. For this compound, the corresponding primary amine is 2-methylbutylamine. nih.goviarc.fr Several classical rearrangement reactions provide indirect but effective routes from amine-related precursors to the target isocyanate.

Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.comchemistnotes.com To synthesize this compound, the required starting material would be 3-methylpentanamide. The reaction is typically conducted using bromine and a strong base like sodium hydroxide. chemistnotes.commasterorganicchemistry.com

The mechanism involves the following key steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation forms a bromoamide anion.

This anion rearranges, with the alkyl group (2-methylbutyl) migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to yield this compound. wikipedia.org

Under aqueous conditions, this isocyanate intermediate is typically hydrolyzed to form 2-methylbutylamine. nrochemistry.com However, by modifying reaction conditions, such as using methanolic sodium hypobromite, the isocyanate can be trapped to form other derivatives like methylurethanes. thermofisher.com

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to produce an isocyanate and nitrogen gas. wikipedia.orgnih.gov This method is known for its versatility and tolerance of various functional groups. wikipedia.orgrsc.org The precursor for this compound via this route is 3-methylpentanoyl azide.

The synthesis proceeds via these steps:

The acyl azide is prepared from a carboxylic acid derivative (e.g., an acyl chloride) by reaction with an azide salt, such as sodium azide. chemistrysteps.com

Upon heating, the acyl azide undergoes a concerted rearrangement where the alkyl group migrates to the nitrogen atom as nitrogen gas is eliminated. masterorganicchemistry.comwikipedia.org This step occurs with full retention of the configuration of the migrating group. wikipedia.org

The resulting this compound can be isolated or reacted in situ with nucleophiles like alcohols or amines to form carbamates or ureas, respectively. nih.gov

Lossen Rearrangement

The Lossen rearrangement converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgresearchgate.net To produce this compound, the starting material would be a derivative of 3-methylpentanohydroxamic acid. The reaction is typically initiated by a base, which deprotonates the hydroxamic acid derivative. quora.com A concerted rearrangement follows, where the 2-methylbutyl group migrates to the nitrogen, and a leaving group (such as a carboxylate) is expelled, forming the isocyanate. wikipedia.org This method is considered a phosgene-free route to isocyanates. researchgate.net

| Reaction | Starting Material for this compound | Key Intermediate | Common Reagents |

| Hofmann Rearrangement | 3-Methylpentanamide | N-bromoamide | Br₂, NaOH |

| Curtius Rearrangement | 3-Methylpentanoyl azide | Acyl nitrene (proposed) | Heat (thermal decomposition) |

| Lossen Rearrangement | 3-Methylpentanohydroxamic acid derivative | O-acylated hydroxamate | Base |

| Phosgenation | 2-Methylbutylamine | Carbamoyl chloride | Phosgene (COCl₂) or Diphosgene |

Precursor Design and Stereoselective Synthesis of this compound

The 2-position in this compound is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. The stereoselective synthesis of one of these enantiomers requires careful precursor design and the use of asymmetric synthesis techniques.

Chiral Auxiliaries and Asymmetric Transformations

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk

A viable strategy for the asymmetric synthesis of a precursor to chiral this compound involves the homologation of boronic esters using a chiral auxiliary. For instance, the synthesis of R-(+)-2-methylbutanol, a direct precursor to (R)-2-methylbutylamine, can be achieved with high diastereoselectivity using (S,S)-1,2-dicyclohexyl-1,2-ethanediol (DICHED) as the chiral auxiliary. sciforum.net

The synthetic sequence can be outlined as:

Reaction of an ethyl boronic ester with the chiral diol (DICHED) to form a chiral boronic ester.

Reaction with dichloromethyllithium, which adds to the boron atom. A rearrangement under the influence of zinc dichloride and directed by the chiral auxiliary introduces a chloromethyl group with high stereocontrol. sciforum.net

A subsequent reaction with a Grignard reagent (e.g., methylmagnesium bromide) replaces the chlorine atom, followed by oxidation to yield the desired chiral alcohol, R-(+)-2-methylbutanol, with high enantiomeric excess. sciforum.net

This chiral alcohol can then be converted to the corresponding chiral amine, (R)-2-methylbutylamine, which serves as the direct precursor for the synthesis of (R)-1-isocyanato-2-methylbutane.

| Chiral Auxiliary Type | Example(s) | Typical Application |

| Oxazolidinones | Evans' Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric alkylations, aldol (B89426) reactions |

| Camphor Derivatives | Camphorsultam (Oppolzer's sultam) | Asymmetric Diels-Alder, alkylations |

| Chiral Diols | 1,2-dicyclohexyl-1,2-ethanediol (DICHED) | Asymmetric boronic ester homologation |

| Amino Alcohols | Pseudoephedrine, Norephedrine | Asymmetric alkylations |

Stereochemical Control in Alkyl Halide Precursors

Once a chiral precursor such as (R)- or (S)-2-methyl-1-butanol is synthesized, it is crucial to maintain stereochemical integrity during its conversion to the corresponding amine or other intermediates. A common route involves the transformation of the chiral alcohol into a chiral alkyl halide or sulfonate ester (e.g., tosylate or mesylate).

This transformation sets the stage for a nucleophilic substitution reaction to introduce the nitrogen functionality. For example, converting the chiral alcohol to a tosylate followed by an Sₙ2 reaction with sodium azide introduces the azide group with an inversion of configuration at the stereocenter. The resulting chiral alkyl azide can then be reduced to the corresponding chiral primary amine, again with retention of configuration.

This amine, now possessing the desired stereochemistry, can be converted to the target chiral isocyanate, this compound, through methods like phosgenation, ensuring the final product has the correct absolute configuration. The stereochemical pathway is predictable and allows for the synthesis of either the (R)- or (S)-enantiomer by selecting the appropriate starting alcohol enantiomer and reaction sequence.

Advanced Reaction Mechanisms and Reactivity Studies of 1 Isocyanato 2 Methylbutane

Nucleophilic Addition Reactions of the Isocyanate Group

The most fundamental reaction of 1-isocyanato-2-methylbutane involves the addition of a compound with an active hydrogen atom to the C=N double bond. poliuretanos.net This process is a versatile method for forming a variety of important chemical linkages.

Urethane (B1682113) Formation: When this compound reacts with an alcohol, the resulting product is a urethane (also known as a carbamate). The alcohol's hydroxyl group adds across the isocyanate's N=C bond. This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. nih.govmdpi.com

Urea (B33335) Formation: In a similar fashion, the reaction of this compound with a primary or secondary amine yields a substituted urea. commonorganicchemistry.com This reaction is typically very fast, often proceeding more rapidly than the corresponding reaction with alcohols. aub.edu.lb When water acts as the reactant, it initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. researchgate.net The newly formed amine can then react with another molecule of this compound to produce a symmetrically disubstituted urea. researchgate.net

| Reactant (Nucleophile) | Product Linkage | General Reaction Scheme |

|---|---|---|

| Alcohol (R'-OH) | Urethane | R-NCO + R'-OH → R-NH-CO-OR' |

| Amine (R'-NH₂) | Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |

| Water (H₂O) | Urea (via Carbamic Acid) | 2 R-NCO + H₂O → R-NH-CO-NH-R + CO₂ |

Table 1. Summary of Urethane and Urea formation from this compound (R = -CH₂-CH(CH₃)CH₂CH₃).

The mechanism of nucleophilic addition to the isocyanate group of this compound is a concerted process. byjus.com The reaction is initiated by the attack of the nucleophile (such as the oxygen from an alcohol or the nitrogen from an amine) on the electrophilic carbonyl carbon of the isocyanate. masterorganicchemistry.comsavemyexams.com

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nucleophile (e.g., alcohol's oxygen or amine's nitrogen) attacks the electron-deficient carbon atom of the isocyanate group. byjus.com

Bond Reorganization: Simultaneously, the pi electrons from the C=N bond shift to the nitrogen atom. The hydrogen atom from the nucleophile is transferred to the nitrogen atom. poliuretanos.net

Product Formation: This concerted movement of electrons and atoms results in the formation of a stable addition product (urethane or urea) without the formation of a charged intermediate in non-catalyzed reactions. mdpi.comstudy.com

The reactivity of the nucleophile plays a significant role in the reaction rate. Amines are generally more nucleophilic than alcohols, and thus react more rapidly with isocyanates. aub.edu.lb

| Nucleophile | Relative Reactivity with Isocyanates | Key Mechanistic Feature |

|---|---|---|

| Primary Aliphatic Amine | Very High | High nucleophilicity of nitrogen. |

| Primary Aromatic Amine | High | Nucleophilicity is slightly reduced by resonance. aub.edu.lb |

| Primary Alcohol | Moderate | Oxygen is less nucleophilic than nitrogen. researchgate.net |

| Water | Low to Moderate | Leads to an unstable carbamic acid intermediate. researchgate.net |

| Phenol | Low | Reduced nucleophilicity of the hydroxyl oxygen due to aromatic ring effects. researchgate.net |

Table 2. General order of reactivity of various nucleophiles with isocyanates. researchgate.net

Rearrangement Reactions Involving the Isocyanate Moiety

Isocyanates like this compound are key intermediates in several important rearrangement reactions. These reactions are crucial in synthetic chemistry for converting one functional group into another, often with a change in the carbon skeleton.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgwiley-vch.de A critical step in this reaction is the formation of an isocyanate intermediate. masterorganicchemistry.comepfl.ch The reaction proceeds by treating a primary amide with a halogen (like bromine) and a strong base. wikipedia.org

The mechanism involves the following key steps:

Formation of an N-bromoamide from the primary amide. wikipedia.org

Deprotonation of the N-bromoamide to form an anion.

Rearrangement of the anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.orgbyjus.com

In the context of this compound, analogous processes are those that generate this isocyanate from a suitable precursor, such as 3-methylpentanamide, via this rearrangement pathway. The formed isocyanate can then be trapped by various nucleophiles. For example, if the reaction is performed in an alcohol solvent, a carbamate (B1207046) is formed directly. wikipedia.orggoogle.com Modern variations of this reaction may use reagents like N-bromosuccinimide or employ electrochemical methods to achieve the transformation under milder conditions. rsc.org

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi-conjugated system in an intramolecular fashion. wikipedia.org While this compound itself does not undergo this rearrangement, its derivatives, particularly allylic isocyanates, can participate in nih.govnih.gov-sigmatropic rearrangements. nih.govacs.orgresearchgate.net

A notable example is the thermal rearrangement of an allyl cyanate (B1221674) to an allyl isocyanate. researchgate.net This reaction proceeds through a concerted, cyclic transition state. The rearrangement is stereospecific, meaning the stereochemistry of the starting material influences the stereochemistry of the product. researchgate.net This type of rearrangement provides a powerful method for the stereoselective synthesis of complex molecules. nih.govresearchgate.net

Catalysis in Isocyanate Reactions: Mechanistic Insights

The rate of nucleophilic addition to isocyanates can be significantly increased by catalysts. The mechanism of catalysis depends on the nature of the catalyst, which can be broadly classified into Lewis acids and tertiary amines (Lewis bases). ebrary.net

Tertiary Amine Catalysis: Tertiary amines are widely used catalysts for the reaction between isocyanates and alcohols. The mechanism is believed to involve the formation of a complex between the catalyst and the alcohol through hydrogen bonding. This increases the nucleophilicity of the alcohol's oxygen atom, making it more reactive towards the electrophilic carbon of the isocyanate. ebrary.netsemanticscholar.org An alternative proposed mechanism involves the nucleophilic attack of the tertiary amine on the isocyanate carbon, forming a reactive intermediate that is then attacked by the alcohol. ebrary.net

Lewis Acid Catalysis (e.g., Organotin Compounds): Metal-based Lewis acid catalysts, such as dibutyltin (B87310) dilaurate, are also highly effective. The proposed mechanism involves the formation of a ternary complex between the isocyanate, the alcohol, and the metal catalyst. ebrary.net The catalyst coordinates with both the oxygen of the alcohol and the nitrogen of the isocyanate, bringing the reactants into close proximity and activating the isocyanate group for nucleophilic attack. This coordination polarizes the reactants, increasing the electrophilicity of the isocyanate carbon and the nucleophilicity of the alcohol oxygen. ebrary.net

| Catalyst Type | Example | Proposed Mechanistic Role |

|---|---|---|

| Tertiary Amine | Triethylamine, DABCO | Forms a complex with the alcohol via hydrogen bonding, increasing its nucleophilicity. ebrary.net |

| Organotin Compound | Dibutyltin dilaurate (DBTDL) | Forms a ternary complex, activating both the isocyanate and the alcohol. ebrary.net |

Table 3. Common catalysts for isocyanate reactions and their mechanistic roles.

Tertiary Amine and Organometallic Catalysis

General principles of isocyanate catalysis by tertiary amines and organometallic compounds are well-established. Isocyanate reactions, such as those with alcohols to form urethanes, are known to be catalyzed by bases, including tertiary amines and organometallic complexes poliuretanos.net. The catalytic activity of tertiary amines is generally influenced by factors such as the amine's basicity and the steric hindrance around the nitrogen atom poliuretanos.com.br.

Mechanistically, tertiary amine catalysis is proposed to proceed through the formation of a complex between the amine and the nucleophilic reactant (e.g., an alcohol). This complex then reacts with the isocyanate poliuretanos.com.brsemanticscholar.org. Kinetic studies on other isocyanates, such as the reaction of phenyl isocyanate with thiols, have shown the reaction rate to be first order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst cdnsciencepub.com.

Despite these general principles, the specific reactivity and catalytic behavior of this compound would be influenced by its unique structure, including the steric bulk introduced by the methyl group at the 2-position. This structural feature would likely affect the accessibility of the isocyanate group to the catalyst and the reacting nucleophile, thereby influencing reaction rates and catalyst efficiency. However, without specific studies on this compound, any discussion of its catalytic reactions remains speculative.

Due to the absence of specific research data for this compound in the public domain, the generation of data tables and a detailed discussion of its catalyzed reaction mechanisms is not possible at this time.

Polymer Chemistry and Materials Science Applications of 1 Isocyanato 2 Methylbutane

Homopolymerization of 1-Isocyanato-2-methylbutane

The homopolymerization of isocyanates, including this compound, is predominantly achieved through living anionic polymerization. This method offers precise control over the polymer's architecture. wikipedia.org

Anionic polymerization is a chain-growth polymerization where the active propagating centers are anions. semanticscholar.org The process is highly sensitive and requires stringent conditions, such as the use of aprotic solvents and the rigorous purification of reagents to eliminate impurities like water or carbon dioxide that can terminate the reaction. wikipedia.orgdu.edu.eg

The polymerization of this compound is initiated by a strong nucleophile, typically an organometallic compound like n-butyllithium or a sodium naphthalene (B1677914) radical anion. wikipedia.orgdu.edu.eg The mechanism involves three main steps:

Initiation: The initiator (I⁻) attacks the electrophilic carbon of the isocyanate group, forming an anionic active center. youtube.com

Propagation: The anionic chain end rapidly adds subsequent monomer molecules. This step proceeds until all the monomer is consumed. In living polymerizations, the anionic chain ends remain active. semanticscholar.orgdu.edu.eg

Termination: In an ideal living anionic polymerization, there is no formal termination step. wikipedia.org The polymer chains remain "living" until deliberately terminated or "quenched" by adding a proton-donating agent like water or an alcohol. du.edu.egyoutube.com

The kinetics of the polymerization are influenced by factors such as the choice of initiator, solvent polarity, and temperature. The rate of polymerization is generally proportional to the concentrations of the monomer and the active anionic centers. youtube.com

A significant advantage of living anionic polymerization is the ability to synthesize polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). ethernet.edu.et Because termination and chain transfer reactions are absent, each initiator molecule generates one polymer chain. wikipedia.orgsemanticscholar.org

The number-average molecular weight (Mₙ) can be precisely controlled by the stoichiometry of the reaction, specifically the ratio of the mass of the monomer to the moles of the initiator. semanticscholar.org

Mₙ = (Mass of Monomer) / (Moles of Initiator)

This relationship allows for the synthesis of poly(this compound) with targeted molecular weights ranging from thousands to over a million g/mol . semanticscholar.org The resulting polymers typically exhibit a very low PDI, often close to 1.1, indicating a high degree of uniformity in chain length. mdpi.com

| Parameter | Method of Control | Outcome |

| Molecular Weight (Mₙ) | Adjusting the monomer-to-initiator ratio | Predictable and controlled chain length. |

| Polydispersity Index (PDI) | Utilizing living anionic polymerization conditions | Narrow molecular weight distribution (PDI ≈ 1). |

| Chain Architecture | Sequential monomer addition | Formation of block copolymers. |

| End-group Functionality | Deliberate termination with specific quenching agents | Introduction of tailored functional groups at the chain end. wikipedia.org |

This table illustrates the parameters that can be controlled during the living anionic polymerization of isocyanates.

The polymerization of chiral isocyanates like this compound results in polymers with a highly ordered, helical conformation. The bulky side group forces the polymer backbone, which consists of amide linkages, to adopt a rigid, screw-like structure. acs.org This helical structure is a key feature of polyisocyanates, leading to their rod-like behavior in solution.

The stereochemistry of the monomer unit directly influences the preferred helical sense (left-handed or right-handed) of the polymer chain. The polymerization of a single enantiomer of this compound leads to a polymer with a strong preference for one helical direction.

Chiral amplification is a phenomenon observed in dynamic helical polymers where a small number of chiral units can dictate the helical sense of the entire polymer chain. chemrxiv.orgchemrxiv.org This is also known as the "sergeants and soldiers" effect, where a few chiral monomers ("sergeants") can influence the helical preference of many achiral monomers ("soldiers") in a copolymer.

Solvent choice plays a critical role in the helical conformation of polyisocyanates. The interaction between the solvent and the polymer side chains can influence the stability of one helical sense over the other. chemrxiv.org Green and Morawetz developed a "chiral solvation model" which describes how chiral and achiral solvents can affect the optical activity of a helical polyisocyanate derivative. chemrxiv.org These solvent effects can even lead to a complete inversion of the helical sense of the polymer in response to changes in solvent composition or temperature.

| Factor | Influence on Helicity | Description |

| Chiral Monomer | Dictates the preferred helical sense. | The inherent chirality of this compound provides the initial bias for a specific helical screw sense. |

| Chiral Amplification | A small chiral excess significantly enhances the helical sense excess. | Known as the "majority rule" or "sergeants and soldiers" effect, where minor chiral components control the overall structure. chemrxiv.org |

| Solvent | Can stabilize or destabilize a particular helical sense. | Interactions between the solvent and the polymer can alter the energy balance between left- and right-handed helices, sometimes causing a helix inversion. chemrxiv.org |

| Temperature | Can induce helix-helix transitions. | Changes in temperature can affect the thermodynamics of the helical conformation, leading to changes in the observed helicity. |

This table summarizes the key factors influencing the helical structure of polyisocyanates.

Stereoregularity and Helicity in Polyisocyanates

Copolymerization Strategies Involving this compound

The living nature of anionic polymerization is particularly well-suited for the synthesis of block copolymers with well-defined segments. wikipedia.org

The sequential addition of different isocyanate monomers to a living anionic polymerization system allows for the creation of well-defined rod-rod block copolymers. acs.org For instance, a block of poly(this compound) could be grown first, followed by the addition of a different isocyanate monomer to create a second, distinct block.

Polyisocyanates are considered mimics of natural polypeptides due to their rigid helical structure and the repeating amide bond in their backbone, which is similar to the peptide bond in proteins. acs.org This structural similarity has led to interest in using polyisocyanate-based block copolymers to create novel biomaterials. acs.org By combining a helical polyisocyanate block with a flexible, synthetic polymer block (a rod-coil block copolymer), materials can be designed that self-assemble into complex nanostructures. mdpi.comnih.gov These materials have potential applications in fields such as drug delivery and tissue engineering. researchgate.netbioinformatics.org

Functional Copolymers with Isocyanate Derivatives

The incorporation of isocyanate functionalities into polymer chains is a powerful strategy for creating reactive materials that can be subsequently modified. Polymers containing reactive groups that can be orthogonally functionalized are particularly desirable for designing multi-functional materials tandfonline.com. Isocyanate groups are highly reactive towards nucleophiles like amines, alcohols, and thiols, making them ideal for post-polymerization modification tandfonline.comusm.edu.

The synthesis of functional copolymers can involve the direct copolymerization of an isocyanate-containing monomer or the post-modification of a precursor polymer. For instance, copolymers with pendant isocyanate and epoxide groups can be designed for sequential functionalization. In such systems, the isocyanate group can be reacted with an amine-containing molecule at room temperature, followed by a second, different amine-containing molecule reacting with the epoxide group at a higher temperature (e.g., 65 °C) tandfonline.com. This orthogonal reactivity allows for the precise introduction of multiple functionalities onto a single polymer chain tandfonline.com.

Research has demonstrated the synthesis of various copolymers containing isocyanate moieties. These materials are attractive for numerous applications, including surface modifications and biomedical uses, where the ability to attach different molecules in a controlled sequence is crucial tandfonline.com. The branched structure of this compound can influence the accessibility and reactivity of the pendant isocyanate group in a copolymer, potentially moderating its reaction kinetics compared to linear analogues.

Oligomerization and Cyclopolymerization of Branched Isocyanates

Isocyanate groups can react with themselves to form various oligomeric structures, a process that is fundamental to the production of many polyurethane-based materials utwente.nlresearchgate.net. These reactions, which include dimerization and trimerization, are typically catalyzed and lead to the formation of thermally stable cyclic structures utwente.nlresearchgate.net.

The dimerization of isocyanates yields uretdiones (or diazetidine-2,4-diones), while trimerization produces isocyanurates (or triazine-2,4,6-triones) utwente.nlnih.gov. These reactions are industrially significant for modifying the properties of diisocyanates, such as reducing vapor pressure and increasing functionality nih.govutwente.nl.

Uretdiones (Dimers): This dimerization is a reversible reaction, and uretdione groups are often considered "internally blocked" isocyanates because they can regenerate two isocyanate groups upon heating google.comgoogle.com. This property is useful for creating crosslinkers in coating systems that react at elevated temperatures google.com. The formation of uretdiones from branched aliphatic diisocyanates like trimethylhexane diisocyanate (TMDI) and methylpentane diisocyanate (MPDI) can be challenging and may result in heterogeneous products depending on the catalyst used google.com.

Isocyanurates (Trimers): The cyclotrimerization of isocyanates to form the six-membered isocyanurate ring is a highly favorable and common reaction used to produce polyisocyanurates utwente.nlutwente.nl. Isocyanurate rings are known for their high thermodynamic stability, which imparts excellent thermal and chemical resistance to the resulting polymers utwente.nl. This makes them ideal structures for creating robust cross-linked networks in applications like industrial coatings and flame-retardant materials utwente.nl. The reaction is typically carried out to a low conversion, and unreacted monomer is removed to yield a mixture of trimers and higher-order oligomers utwente.nl.

The formation of these structures from a monoisocyanate like this compound is not a polymerization pathway but illustrates the fundamental reactivity of the isocyanate group which underpins its use in more complex polymer systems.

Cyclopolymerization is a process where a monomer containing two or more polymerizable groups undergoes an intramolecular reaction during propagation to form a cyclic structure within the main polymer chain. While most NCO-NCO reactions require a catalyst, the high reactivity of isocyanates allows for various polymerization pathways researchgate.net. The mechanism for isocyanate cyclotrimerization has been studied extensively. Computational studies on toluene (B28343) diisocyanate (TDI) suggest that a two-step mechanism for trimerization has significantly lower activation energy barriers compared to a one-step mechanism, making it the more likely pathway nih.gov. The reaction proceeds through intermediates, and the specific mechanism can be influenced by catalysts and solvent conditions nih.govresearchgate.net.

Beyond the common isocyanurate trimer, an asymmetric trimer known as an iminooxadiazinedione can also be formed utwente.nlresearchgate.net. The HDI-iminooxadiazinedione (HDIOD) is a newer type of isocyanate trimer that has garnered industrial interest researchgate.net. A key feature of this trimer is its potentially different reactivity profile compared to the more conventional symmetric isocyanurates researchgate.netmedsci.cn. The development of such oligomers is driven by the need to create polyurethane precursors with lower volatility and reduced hazard compared to monomeric diisocyanates researchgate.net. The chemistry of these asymmetric trimers provides another route to modify the structure and properties of polyurethane networks.

Advanced Polymeric Materials Derived from Branched Isocyanates

The use of branched isocyanates in polymer synthesis can lead to materials with enhanced properties. The alkyl branching can affect chain packing, molecular mobility, and intermolecular forces, which in turn influences mechanical and thermal characteristics.

Cross-linking is essential for converting linear or branched polymers into a three-dimensional network, which significantly improves mechanical strength, chemical resistance, and thermal stability nih.govresearchgate.net. Isocyanurate rings, formed from the trimerization of isocyanate groups, are particularly effective trifunctional cross-linking points utwente.nlutwente.nl. Polyurethanes containing isocyanurate cross-links generally exhibit high thermal stability due to the robust nature of the triazine ring structure utwente.nlresearchgate.net.

The thermal stability of polyurethanes is a critical property for many applications. Thermogravimetric analysis (TGA) is commonly used to evaluate this property. Studies have shown that the introduction of cross-links can significantly impact thermal degradation behavior. For polyurethanes cross-linked with isocyanurate groups, the rate of mass loss at elevated temperatures was found to decrease with increasing cross-linking density researchgate.net. The structure of the isocyanate itself also plays a role; polyurethanes derived from isocyanates with alicyclic structures can exhibit improved thermal stability compared to other types rsc.org. Similarly, branched polyurethanes have been reported to possess enhanced mechanical and self-healing properties compared to their linear counterparts nih.gov.

Below is a table summarizing the thermal decomposition temperatures for various polyurethane networks, illustrating the high stability that can be achieved.

| Polymer System | T5% (Temperature at 5% Mass Loss) | Reference |

| Branched PU-V1.0 | 267 °C | nih.gov |

| Branched PU-V2.0 | 279 °C | nih.gov |

| Branched PU-V3.0 | 285 °C | nih.gov |

| Moisture-cured PUs | > 270 °C | researchgate.net |

| This table is interactive in the sense that it is a structured representation of data from the text. |

Self-Healing Polymers based on Isocyanate Chemistry

Extensive investigation into the scientific literature and material science databases reveals a notable absence of specific research on the application of this compound in the formulation of self-healing polymers. The current body of research on self-healing materials that utilize isocyanate chemistry predominantly focuses on di- and poly-isocyanates. These multi-functional molecules are capable of forming the cross-linked networks essential for the recovery of mechanical properties after damage.

Self-healing polymers are a class of smart materials designed to autonomously repair damage, thereby extending their lifespan and enhancing safety and reliability. nih.gov Isocyanate-based polymers, particularly polyurethanes, are prominent candidates for self-healing applications due to the versatile and dynamic nature of the urethane (B1682113) bond. The healing mechanisms in these polymers can be broadly categorized as extrinsic (capsule-based) or intrinsic (based on reversible chemical bonds).

In capsule-based systems, a healing agent, often a diisocyanate, is encapsulated and embedded within the polymer matrix. illinois.edu When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate, which then reacts with a catalyst or ambient moisture to polymerize and heal the damaged area. illinois.educapes.gov.br This approach has been successfully demonstrated with various isocyanates, such as isophorone (B1672270) diisocyanate (IPDI), which can be microencapsulated and remain stable until released by damage. illinois.eduacs.org

Intrinsic self-healing in polyurethanes relies on the reversibility of chemical bonds within the polymer network. This can involve dynamic covalent bonds or non-covalent interactions like hydrogen bonding. For instance, the structure of the isocyanate used in the synthesis of polyurethane can significantly influence the material's self-healing capabilities by affecting hydrogen bonding and phase separation. mdpi.com Studies have systematically investigated the effects of common diisocyanates like 4,4′-methylene diphenyl diisocyanate (MDI), tolylene-2,4-diisocyanate (TDI), hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and dicyclohexylmethane-4,4′-diisocyanate (HMDI) on the self-healing performance of polyurethanes. mdpi.com For example, polyurethane based on IPDI has demonstrated good self-healing performance, recovering a significant percentage of its original tensile strength after thermal treatment. mdpi.com

The fundamental chemistry of isocyanates involves the reaction of the highly reactive -N=C=O group with compounds containing active hydrogen atoms, such as alcohols (to form urethanes) or amines (to form ureas). tandfonline.comwikipedia.org In the context of self-healing, di- or poly-isocyanates are crucial because they possess at least two reactive sites, allowing them to act as cross-linkers that form a polymer network.

This compound, being a monofunctional isocyanate, has only one -N=C=O group. This structural characteristic prevents it from acting as a cross-linker to form a polymer network on its own. Instead, it would act as a chain terminator, reacting at the end of a polymer chain and preventing further polymerization or cross-linking at that site. While monofunctional isocyanates are used in polymer chemistry for purposes like end-capping or grafting side chains, their role in creating the reversible or reformable networks required for self-healing is not documented.

Due to the lack of specific research, no data tables with detailed findings on the performance of this compound in self-healing polymers can be provided. The available data focuses on the healing efficiencies and mechanical property recovery of polymers synthesized with various diisocyanates, as illustrated by the general performance of different isocyanate-based polyurethanes.

Theoretical and Computational Studies of 1 Isocyanato 2 Methylbutane and Its Derivatives

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental aspects of molecular structure and reactivity. These methods have been widely applied to isocyanates to understand their behavior in chemical reactions, such as the formation of polyurethanes.

The reactivity of 1-isocyanato-2-methylbutane is dominated by the electronic characteristics of the isocyanate (–N=C=O) functional group. The carbon atom in this group is positioned between two highly electronegative atoms, nitrogen and oxygen, which induces a significant partial positive charge on the carbon atom, making it highly electrophilic. mdpi.com This inherent electrophilicity, combined with the nucleophilicity of the nitrogen atom, is the primary driver of the characteristic reactions of isocyanates. mdpi.com

Table 1: Calculated Electronic Properties of a Model Aliphatic Isocyanate

| Property | Description | Typical Calculated Value |

|---|---|---|

| Partial Charge on C (of NCO) | Indicates the electrophilicity of the isocyanate carbon. | Positive |

| Partial Charge on N (of NCO) | Reflects the nucleophilic character of the nitrogen atom. | Negative |

| Partial Charge on O (of NCO) | Shows the high electronegativity of the oxygen atom. | Negative |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. | Varies with substituent |

Note: The specific values for this compound would require dedicated quantum chemical calculations. The table presents generalized findings for aliphatic isocyanates.

Computational methods are extensively used to model the reaction pathways of isocyanates. arxiv.org These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For this compound, a primary reaction of interest is its addition reaction with nucleophiles containing active hydrogen atoms, such as alcohols, amines, or water, to form urethanes, ureas, and other derivatives. arxiv.org Theoretical studies on similar systems have shown that the catalyst-free reaction between an isocyanate and an alcohol proceeds through a concerted mechanism. mdpi.com In this mechanism, a reactant complex is first formed, followed by a transition state where the N=C=O group bends, activating the carbon for the formation of a new C-O bond while the alcohol's H-O bond breaks and a new N-H bond forms. mdpi.com

Computational models can also investigate more complex reaction systems, including self-addition reactions like dimerization and cyclotrimerization, which are important in the formation of polyisocyanate networks. arxiv.org By calculating the Gibbs free energies of transition states and intermediates, it is possible to predict the most favorable reaction pathways and understand the kinetics of competing reactions. mdpi.com For example, studies on the cycloaddition reactions of isocyanates with other molecules have used DFT methods to demonstrate how the mechanism can shift from concerted to stepwise depending on the polarity of the solvent. researchgate.net

Table 2: Representative Calculated Activation Energies for Isocyanate Reactions

| Reaction Type | Reactants | Computational Method | Solvent | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Urethane (B1682113) Formation (Catalyst-Free) | Phenyl Isocyanate + Methanol | G3MP2BHandHLYP | Acetonitrile | >100 |

| Urethane Formation (Catalyzed) | Phenyl Isocyanate + Methanol + Amine Catalyst | G3MP2BHandHLYP | Acetonitrile | Significantly Lowered |

| Cycloaddition | Nitrone + Isocyanate | M06-2X/cc-pVTZ | Dichloromethane | ~44 (above ground state) |

Note: These values are for model systems and serve to illustrate the application of computational chemistry in reaction analysis. Specific values for this compound would differ.

Molecular Dynamics and Simulation of Polyisocyanate Systems

While quantum mechanics is ideal for studying individual molecules and their reactions, molecular dynamics (MD) simulations are employed to investigate the behavior of large ensembles of molecules, such as polymers. MD simulations model the movements of atoms and molecules over time, providing insights into the macroscopic properties of materials based on their microscopic structure and interactions.

The this compound molecule is chiral due to the stereocenter at the second carbon of the butyl group. Polymerization of a chiral monomer like this can lead to the formation of polymers with a regular, helical conformation in solution. Polyisocyanates are well-known for their rigid, helical structures, which arise from the restricted rotation around the C-N bonds of the polymer backbone.

Molecular dynamics simulations can be used to study the conformational preferences of poly(this compound) chains. By simulating the polymer in a solvent, it is possible to observe the spontaneous formation of helical structures and to characterize their properties, such as the pitch and the preferred screw-sense (left-handed or right-handed). These simulations can help to understand how factors like the nature of the chiral side chain, solvent interactions, and temperature influence the stability and dynamics of the polymer helix. The conservation of helicity in numerical simulations is a critical aspect that needs to be carefully considered in the chosen simulation methods. arxiv.org

A significant challenge in performing accurate MD simulations of isocyanate-based materials, including polymers derived from this compound, is the availability of accurate force fields. mdpi.com A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms and is essential for calculating the forces that govern molecular motion in MD simulations. udel.edu

Standard force fields like OPLS-AA (Optimized Potentials for Liquid Simulations–All Atom) and PCFF (Polymer Consistent Force Field) are widely used for simulating polymers but often lack specific and accurate parameters for the isocyanate group and the resulting urethane or urea (B33335) linkages. udel.edumdpi.com This can lead to inaccurate predictions of material properties such as density, thermal properties, and mechanical behavior. mdpi.com

Therefore, a crucial area of computational research is the development of dedicated force field parameters for isocyanate-based systems. This process typically involves:

Quantum Chemical Calculations: High-level ab initio or DFT calculations are performed on small molecules or molecular fragments (e.g., this compound itself, or a small urethane molecule) to obtain reference data on molecular geometries, vibrational frequencies, and interaction energies.

Parameter Fitting: The parameters of the force field (e.g., bond lengths, angles, dihedral terms, and non-bonded interactions) are adjusted to reproduce the quantum chemical data as well as experimental data for bulk properties like density and heat of vaporization. nih.gov

Validation: The newly developed force field is then tested by simulating systems and comparing the predicted properties against experimental measurements to ensure its accuracy and transferability.

Recent efforts have focused on creating more reliable force fields for isocyanates to improve the predictive power of simulations for polyurethane and polyisocyanate materials. mdpi.com The development of automated workflows and machine learning approaches also promises to accelerate the generation of accurate force fields for new polymers. arxiv.orgnih.gov

Table 3: Components of a Classical Force Field for Molecular Dynamics

| Term | Description | Information Source for Parameterization |

|---|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. | Quantum Mechanics, Spectroscopy |

| Angle Bending | Represents the energy needed to bend the angle between three bonded atoms. | Quantum Mechanics, Spectroscopy |

| Dihedral Torsion | Defines the energy associated with rotation around a central bond. | Quantum Mechanics, Experimental Conformations |

| Non-bonded Interactions (van der Waals & Electrostatic) | Accounts for the forces between atoms that are not directly bonded. | Quantum Mechanics, Experimental Bulk Properties (e.g., density, heat of vaporization) |

Advanced Analytical Methodologies for Characterization of 1 Isocyanato 2 Methylbutane and Its Reaction Products

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the elucidation of the chemical structure and bonding within 1-isocyanato-2-methylbutane and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its polymeric products.

¹H and ¹³C NMR: For the monomer, ¹H and ¹³C NMR in solution provide precise information about the molecular backbone. The chiral nature of this compound results in a complex splitting pattern in the ¹H spectrum. The ¹³C NMR spectrum is particularly informative, featuring a characteristic resonance for the isocyanate carbon (-N=C=O) typically found in the range of 115-135 ppm science-and-fun.de. The specific chemical shifts of the aliphatic carbons can be used to confirm the isomeric purity of the compound.

| Atom | ¹H Chemical Shift (ppm, Estimated) | ¹³C Chemical Shift (ppm, Estimated) |

| -CH(CH₃)CH₂CH₃ | ~1.6 - 1.8 | ~35 - 40 |

| -CH₂NCO | ~3.2 - 3.4 | ~45 - 55 |

| -CH(CH₃) | ~0.9 - 1.0 (d) | ~16 - 20 |

| -CH₂CH₃ | ~1.2 - 1.4 (m) | ~25 - 30 |

| -CH₂CH₃ | ~0.8 - 0.9 (t) | ~10 - 15 |

| -N=C=O | N/A | ~120 - 130 science-and-fun.deacs.org |

Note: Estimated chemical shifts are based on data for analogous alkyl isocyanates and general substituent effects. Actual values may vary depending on solvent and experimental conditions.

¹⁵N-HMBC Spectroscopy: Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, direct detection can be challenging. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides an indirect method to observe ¹⁵N chemical shifts with greater sensitivity qu.edu.qa. The ¹H-¹⁵N HMBC experiment is crucial for confirming the connectivity between the nitrogen atom of the isocyanate group and the protons on the adjacent methylene (B1212753) group (-CH₂-NCO). This technique is also invaluable for characterizing reaction products like urethanes and ureas, where the nitrogen environment is significantly altered. Studies on polyurethanes have shown that ¹⁵N NMR is often more effective than ¹³C NMR for identifying various isocyanate derivatives and side products like biurets and allophanates researchgate.net.

Magic Angle Spinning (MAS) NMR: For the analysis of solid-state reaction products, such as cross-linked polyurethane or polyisocyanurate polymers derived from this compound, solid-state NMR techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are essential. ¹³C and ¹⁵N CP/MAS NMR can monitor the curing process by observing the disappearance of the isocyanate resonance and the appearance of new peaks corresponding to urethane (B1682113), urea (B33335), or isocyanurate structures acs.orgacs.orgpolymersynergies.net. This technique provides detailed information about the chemical structure, molecular motion, and phase separation in the final polymer network vt.eduresearchgate.net.

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the presence of the isocyanate functional group and monitoring its conversion during a reaction. The key diagnostic feature in the IR spectrum of this compound is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group spectroscopyonline.com.

This peak is highly characteristic and appears in a region of the spectrum that is typically free from other functional group absorptions spectroscopyonline.com. The exact frequency of this band can be influenced by the solvent and the structure of the alkyl group optica.org. Upon reaction, for instance with an alcohol to form a urethane, this peak at ~2270 cm⁻¹ will disappear, and new bands will appear, most notably the N-H stretch (~3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (~1700 cm⁻¹).

Advanced vibrational spectroscopy techniques, such as Sum Frequency Generation (SFG), can be combined with ab initio calculations to study the orientation of isocyanate groups on surfaces and interfaces, which is critical for understanding adhesion and surface chemistry acs.orgacs.org.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 spectroscopyonline.com |

| Urethane (-NH-C(O)-O-) | N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1680 - 1740 | |

| Urea (-NH-C(O)-NH-) | N-H Stretch | 3300 - 3500 |

| C=O Stretch (Amide I) | 1630 - 1680 |

Mass spectrometry (MS) is a highly sensitive technique used for the determination of molecular weight and elucidation of the structure of this compound and its derivatives.

LC-MS and ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant technique for the analysis of isocyanates. Due to their high reactivity, isocyanates are typically derivatized before analysis . Electrospray Ionization (ESI) is a common soft ionization technique used in this context, often in positive ion mode (ESI+) rsc.org. The analysis of derivatized isocyanates by LC-MS/MS provides enhanced selectivity and sensitivity, allowing for quantification at very low levels astm.orgastm.orgresearchgate.net. Common derivatizing agents include di-n-butylamine (DBA) and 1-(2-methoxyphenyl)piperazine (MOPP), which react with the isocyanate to form stable urea derivatives that are amenable to chromatographic separation and MS detection google.com. In tandem MS (MS/MS) analysis, the protonated molecule of the derivative is selected and fragmented to produce characteristic product ions, which are used for selective reaction monitoring (SRM) for precise quantification astm.orgresearchgate.netnih.gov.

| Adduct | Predicted m/z |

| [M+H]⁺ | 114.09134 |

| [M+Na]⁺ | 136.07328 |

| [M+NH₄]⁺ | 131.11788 |

| [M+K]⁺ | 152.04722 |

Source: Data predicted for this compound uni.lu.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of more volatile derivatives or reaction byproducts. For example, the amine corresponding to the isocyanate (2-methyl-1-butanamine) can be derivatized and subsequently analyzed by GC-MS . Electron ionization (EI) is typically used in GC-MS, providing detailed fragmentation patterns that can be used for structural confirmation by comparison with spectral libraries. The mass spectrum of the parent hydrocarbon, 2-methylbutane, shows characteristic fragmentation that can help in identifying the aliphatic backbone of the isocyanate in certain MS experiments researchgate.netnist.gov.

This compound is a chiral molecule. When an optically active form of this monomer is polymerized, it can form a polymer with a preferred helical screw sense (e.g., a P- or M-helix). Circular Dichroism (CD) spectroscopy is a powerful technique for investigating this higher-order chiral structure core.ac.uk.

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. For chiral polymers, the CD spectrum in the region of the backbone chromophore's electronic transitions can reveal characteristic signals, known as exciton couplets, which are indicative of a helical conformation core.ac.uk. The sign and shape of these couplets can be used to assign the absolute screw sense of the polymer helix ru.nl. This technique is therefore essential for studying the stereoselective polymerization of chiral isocyanates and understanding the relationship between the monomer's chirality and the resulting polymer's supramolecular structure wikipedia.orgrsc.org.

Chromatographic Separation and Analysis

Chromatographic methods are central to the purification of this compound and the analysis of its concentration, particularly in complex matrices like workplace air or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of isocyanates researchgate.net. As with LC-MS, direct analysis is challenging due to the reactivity of the NCO group. Therefore, a derivatization step is almost universally employed to convert the isocyanate into a stable, UV-active, and/or electrochemically active derivative google.comepa.gov.

The process involves collecting the sample in a solution containing a derivatizing agent, such as 1-(2-pyridyl)piperazine (1,2-PP) or 1-(2-methoxyphenyl)piperazine (MOPP), to form the corresponding urea google.comepa.gov. The resulting stable urea derivative is then separated from other components using reversed-phase HPLC, typically with a C8 or C18 column epa.gov.

Detection is commonly achieved using a UV detector, often in series with an electrochemical (EC) detector for enhanced sensitivity and selectivity nih.govgoogle.com. The ratio of the response from the UV and EC detectors can provide a high degree of confidence in peak identification. This methodology is robust and has been validated for monitoring occupational exposure to various isocyanates researchgate.net.

| Derivatizing Agent | Typical Column | Mobile Phase | Detection Method |

| 1-(2-Pyridyl)piperazine (1,2-PP) | Reversed-Phase C18 or C8 | Acetonitrile/Ammonium Acetate Buffer epa.gov | UV, MS epa.gov |

| 1-(2-Methoxyphenyl)piperazine (MOPP) | Reversed-Phase C18 | Acetonitrile/Buffer | UV, Electrochemical (EC) google.com |

| Di-n-butylamine (DBA) | Reversed-Phase C18 | Acetonitrile/Formic Acid in Water | LC-MS/MS nih.gov |

| N-benzylmethylamine (NBMA) | Reversed-Phase C18 | Acetonitrile/Water | UV, ESI-MS/MS rsc.org |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for characterizing the molecular weight and molecular weight distribution of polymers. resolvemass.cachromatographytoday.com This liquid chromatography method separates macromolecules based on their size, or more precisely, their hydrodynamic volume in solution. mat-cs.compaint.org The process involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with porous beads. campoly.compolyanalytik.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. paint.org Conversely, smaller molecules penetrate the pores to a greater extent, increasing their path length and causing them to elute later. mat-cs.com This size-based separation allows for the determination of the polymer's entire molecular weight distribution.

The primary data obtained from a GPC/SEC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Number-Average Molecular Weight (Mn): Represents the total weight of the polymer sample divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mw): An average that gives more weight to the heavier polymer chains. The physical properties of a polymer, such as its strength and melt viscosity, are often more dependent on Mw. campoly.com

Polydispersity Index (PDI): Calculated as the ratio of Mw to Mn (PDI = Mw/Mn), this value indicates the breadth of the molecular weight distribution. resolvemass.ca A PDI of 1.0 signifies a monodisperse polymer where all chains are of the same length, while higher values indicate a broader distribution of chain lengths.

For polymers synthesized from this compound, GPC/SEC is indispensable for quality control and for correlating synthetic conditions with the final polymer properties. mat-cs.com For instance, variations in initiator concentration, reaction time, or temperature can significantly affect the resulting molecular weight and PDI, which in turn dictates the material's mechanical and thermal properties.

Table 1: Hypothetical GPC/SEC Analysis of Poly(this compound) Synthesized Under Different Conditions

| Sample ID | Synthesis Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PIMB-01 | Low Initiator Conc. | 45,000 | 95,000 | 2.11 |

| PIMB-02 | High Initiator Conc. | 22,000 | 41,000 | 1.86 |

| PIMB-03 | Short Reaction Time | 15,000 | 29,000 | 1.93 |

Morphological and Microstructural Characterization

The macroscopic properties of polymeric materials derived from this compound are directly influenced by their internal structure on the micro and nanoscale. Morphological and microstructural characterization techniques are therefore essential for understanding structure-property relationships. These methods provide critical insights into features such as surface topography, phase distribution, and crystallinity. pressbooks.pubazom.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at high magnification. pressbooks.pub The method involves scanning a sample's surface with a focused beam of electrons. dtu.dk The interactions between the electrons and the atoms of the sample produce various signals that contain information about the surface's composition and topography. pressbooks.pub For polymer characterization, SEM is invaluable for examining fracture surfaces, particle sizes, phase separation, and the distribution of fillers or additives. azom.commdpi.com

In the context of reaction products of this compound, such as polyurethanes or other copolymers, SEM can reveal the microphase separation between hard and soft segments. mdpi.com This morphology is crucial as it governs many of the material's mechanical properties. For example, in polyurethane foams, SEM can be used to analyze the cell structure, including pore size and distribution, which are critical determinants of the foam's insulating and mechanical properties. mdpi.com The analysis of cryo-fractured surfaces can provide information about the internal structure without the artifacts that might be introduced by other sample preparation methods. researchgate.net

Table 2: Summary of Hypothetical SEM Observations for this compound-Based Materials

| Material Type | SEM Observation | Implication for Material Properties |

|---|---|---|

| Polyurethane Elastomer | Clear phase-separated morphology with distinct hard and soft domains. mdpi.com | Good balance of elasticity and strength. |

| Porous Polymer Scaffold | Interconnected porous network with an average pore diameter of 150 µm. | Suitable for applications requiring high surface area or cell infiltration. |

| Composite Material | Homogeneous dispersion of filler particles within the polymer matrix. | Enhanced mechanical strength and thermal stability. |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline nature of materials. The method is based on the principle of Bragg's Law, where a beam of X-rays is directed at a sample, and the diffraction pattern produced by the interaction with the material's atomic structure is measured. Crystalline materials, which have long-range atomic order, produce sharp diffraction peaks at specific angles (2θ). In contrast, amorphous materials, which lack long-range order, produce broad, diffuse halos.

Table 3: Representative XRD Data for a Semi-Crystalline Polymer from this compound

| Diffraction Angle (2θ) | Intensity | Interpretation |

|---|---|---|

| 11.5° | Low | Possible presence of ordered polyurea structures. researchgate.net |

| 20.8° | High, Sharp | Primary crystalline peak associated with hard segment packing. |

| 22.5° | Medium, Sharp | Secondary crystalline peak. |

Environmental Fate and Degradation Mechanisms of Isocyanate Derived Polymers

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of polymeric materials through non-living factors such as light, heat, and water. These processes can alter the physical and chemical properties of the polymer, leading to fragmentation and the release of chemical constituents.

Photodegradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds within the polymer structure. For polyurethanes, particularly those with components that are sensitive to light, this can result in discoloration, loss of mechanical strength, and the formation of smaller fragments mdpi.comrsc.orgmdpi.com.

The general mechanism of polymer photodegradation involves photo-oxidation, where UV light creates highly reactive free radicals in the presence of oxygen. These radicals can then participate in chain reactions that break down the polymer chains nih.gov. In polyurethanes, both the isocyanate-derived hard segments and the polyol-derived soft segments can be susceptible to photodegradation. The specific pathways can include Norrish Type I and II reactions of carbonyl groups and photo-oxidation of the polyol segment mdpi.com. While aromatic isocyanates are known to be more susceptible to yellowing due to the formation of quinone-imide structures, aliphatic isocyanates, such as 1-isocyanato-2-methylbutane would be, are generally more resistant to this specific discoloration pathway. However, they are still prone to other forms of photodegradation.

Key Research Findings on Photodegradation of Aliphatic Polyurethanes:

| Finding | Description |

| Chain Scission | UV radiation leads to the breaking of the polymer backbone, reducing molecular weight and mechanical integrity rsc.org. |

| Surface Degradation | Photodegradation is often a surface-level phenomenon, causing the material to become brittle and friable on the exposed surface mdpi.com. |

| Influence of Polyol Type | The nature of the polyol (polyester or polyether) in the polyurethane can influence the rate and products of photodegradation. Polyether-based polyurethanes are particularly sensitive to photo-oxidation researchgate.net. |

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen. This process involves the formation of hydroperoxides that can decompose and initiate radical chain reactions, leading to the breakdown of the polymer strath.ac.uk. For polyurethanes, the urethane (B1682113) linkages are thermally the weakest points and their degradation can begin at temperatures around 150-200°C youtube.com.